Product packaging for 4-Fluoro-4'-hydroxybenzophenone(Cat. No.:CAS No. 25913-05-7)

4-Fluoro-4'-hydroxybenzophenone

Cat. No.: B1295144
CAS No.: 25913-05-7
M. Wt: 216.21 g/mol
InChI Key: HLRVUOFDBXRZBI-UHFFFAOYSA-N
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Description

Contextualization within Benzophenone (B1666685) Derivatives Research

Benzophenones are a class of organic compounds characterized by a central carbonyl group bonded to two phenyl rings. This core structure is a common motif in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ossila.com Consequently, the benzophenone scaffold is a subject of extensive research in medicinal chemistry and materials science. ossila.comchemimpex.com 4-Fluoro-4'-hydroxybenzophenone is a synthetically produced derivative within this large family of compounds. nih.gov

Significance of Fluorine and Hydroxyl Group Substitutions in Benzophenone Core Structures

The introduction of fluorine and hydroxyl groups onto the benzophenone backbone dramatically influences the molecule's characteristics.

Fluorine Substitution: The presence of a fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties. In drug design, fluorine is often incorporated to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. nih.gov Its high electronegativity and small size mean it can participate in electrostatic and hydrogen-bonding interactions without causing significant steric hindrance. nih.gov

Hydroxyl Group Substitution: The hydroxyl group is a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. nih.gov It can also serve as a reactive handle for further chemical modifications. In the context of benzophenones, hydroxyl groups are known to be important for their interaction with biological targets like DNA. nih.gov

Overview of Key Research Areas and Interdisciplinary Relevance

Research involving this compound is notably interdisciplinary, with significant applications in:

Materials Science: It is a key monomer in the synthesis of high-performance polymers, particularly poly(aryl ether ketones) (PAEKs) such as PEEK (poly(ether ether ketone)) and PEK (poly(ether ketone)). google.comnih.gov These materials are prized for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical implants. nih.gov

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com Its reactivity, stemming from the hydroxyl group and the activatable fluorine atom, allows for a range of chemical transformations. chemimpex.com

Photochemistry: Benzophenone derivatives are well-known for their ability to absorb ultraviolet (UV) radiation. chemimpex.com This property makes this compound and related compounds valuable as UV filters in sunscreens and as photostabilizers to protect polymers and coatings from degradation by light. chemimpex.com

Detailed Research Findings

While extensive research exists on benzophenone derivatives, detailed biological activity data specifically for derivatives of this compound are not widely reported in publicly accessible literature. However, research on closely related fluorinated and hydroxylated compounds provides insight into the potential for developing bioactive molecules from this scaffold. For instance, studies on other fluorinated benzophenone analogs and related structures like chalcones have demonstrated significant biological activities.

A series of novel 4'-fluoro-2'-hydroxy-chalcones, which share a similar fluorophenyl and hydroxyphenyl motif, were synthesized and evaluated for their antioxidant, anti-inflammatory, and analgesic properties. nih.gov This research highlights the potential for discovering potent medicinal agents by modifying structures related to this compound. nih.gov

In the realm of materials science, the use of this compound in the synthesis of poly(aryl ether ketones) is well-documented. The polymerization typically involves a nucleophilic substitution reaction where the phenoxide, generated from the hydroxyl group of this compound, displaces the fluorine atom of another monomer, such as 4,4'-difluorobenzophenone, to form the ether linkage of the polymer backbone. google.comnih.gov

Below are tables summarizing the key properties of this compound and an example of the biological activity of related compounds.

Interactive Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉FO₂ nih.gov
Molecular Weight216.21 g/mol nih.gov
Melting Point168 - 171 °C chemimpex.com
AppearanceWhite to light yellow to light orange powder to crystal cymitquimica.com
CAS Number25913-05-7 nih.gov

Example of Biological Activity of a Related Compound: 4'-Fluoro-2'-hydroxy-chalcone Derivatives

CompoundActivityFindingSource
Dimethoxychalcone derivative (5a)AntioxidantHighest antioxidant activity in the series nih.gov
Monomethoxychalcone derivative (5d)Analgesic and Anti-inflammatoryHighest analgesic and anti-inflammatory activities in the series nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9FO2 B1295144 4-Fluoro-4'-hydroxybenzophenone CAS No. 25913-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(4-hydroxyphenyl)methanone
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InChI

InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HLRVUOFDBXRZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180587
Record name 4-Fluoro-4'-hydroxybenzophenone
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Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 4-Fluoro-4'-hydroxybenzophenone
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CAS No.

25913-05-7
Record name 4-Fluoro-4′-hydroxybenzophenone
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Record name 4-Fluoro-4'-hydroxybenzophenone
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Record name 4-Fluoro-4'-hydroxybenzophenone
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Record name 4-fluoro-4'-hydroxybenzophenone
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Synthetic Methodologies and Process Optimization for 4 Fluoro 4 Hydroxybenzophenone

Established Synthetic Pathways for 4-Hydroxybenzophenones

The synthesis of 4-hydroxybenzophenones, including the specific compound 4-fluoro-4'-hydroxybenzophenone, is crucial for the production of advanced polymers like poly(arylene ether ketones) (PAEKs). googleapis.comgoogle.com Several synthetic routes have been established for these diaryl ketones, with Friedel-Crafts acylation and the Fries rearrangement being two of the most prominent methods. googleapis.comwikipedia.org

Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for synthesizing aryl ketones. organic-chemistry.orgnih.gov The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.org The products of this reaction are deactivated towards further substitution, which advantageously prevents multiple acylation reactions from occurring. organic-chemistry.org

One established method for producing this compound is the direct reaction of phenol (B47542) with 4-fluorobenzoic acid. googleapis.comgoogle.com This reaction is typically conducted in anhydrous hydrogen fluoride (B91410) (HF), which acts as both a solvent and a catalyst. googleapis.com The addition of boron trifluoride (BF₃) can also be used in conjunction with HF to facilitate the reaction. googleapis.comgoogle.com While this pathway can provide the desired product in high yield and with good selectivity, it is not favored for industrial-scale production primarily due to the high cost of 4-fluorobenzoic acid. googleapis.comgoogle.com

An alternative Friedel-Crafts approach involves reacting 4-hydroxybenzoic acid with fluorobenzene. googleapis.comgoogle.com This method avoids the use of the more expensive 4-fluorobenzoic acid. google.com Similar to the previously described method, this reaction can be carried out in anhydrous hydrogen fluoride with a boron trifluoride catalyst. googleapis.comgoogle.com However, this still presents the challenges associated with using hazardous HF. google.com

A more industrially viable process has been developed that circumvents the use of HF. googleapis.comgoogle.com In this improved method, 4-hydroxybenzoic acid is treated first with thionyl chloride (SOCl₂) and subsequently with aluminum chloride (AlCl₃) in the presence of fluorobenzene. googleapis.comgoogle.com This "one-pot" process is reported to produce this compound in high yields, around 90%, and with high purity, containing less than 4% of the isomeric by-product 2-fluoro-4'-hydroxybenzophenone (B11256). googleapis.com

Table 1: Comparison of Friedel-Crafts Acylation Pathways for this compound

Reactant 1Reactant 2Catalyst / SolventReported YieldKey Remarks
Phenol4-Fluorobenzoic AcidAnhydrous HF, optional BF₃HighHigh selectivity but industrially unattractive due to costly starting material and hazardous HF. googleapis.comgoogle.com
4-Hydroxybenzoic AcidFluorobenzeneAnhydrous HF, BF₃GoodAvoids expensive 4-fluorobenzoic acid but still relies on hazardous HF. googleapis.comgoogle.com
4-Hydroxybenzoic AcidFluorobenzene1. Thionyl Chloride2. Aluminum Chloride~90%High yield and purity; avoids the use of HF, making it more suitable for industrial application. googleapis.com

Lewis acids are essential catalysts in Friedel-Crafts acylation reactions. wikipedia.orgnih.gov Their primary role is to activate the acylating agent (e.g., an acyl chloride or carboxylic acid), generating a highly electrophilic species, typically an acylium ion. wikipedia.orgmasterorganicchemistry.com In the synthesis of 4-hydroxybenzophenones, common Lewis acids include aluminum chloride (AlCl₃) and boron trifluoride (BF₃). googleapis.comgoogle.com

Aluminum Chloride (AlCl₃): AlCl₃ is a strong and widely used Lewis acid for these reactions. googleapis.comajchem-a.com It coordinates to the acyl halide, facilitating the departure of the halide and forming the acylium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.org A stoichiometric amount of the catalyst is often required because both the starting material and the resulting ketone product can form complexes with AlCl₃. organic-chemistry.org

Boron Trifluoride (BF₃): BF₃ is another effective Lewis acid catalyst, often used in conjunction with anhydrous hydrogen fluoride. googleapis.comgoogle.com

Other strong acids, such as trifluoromethanesulfonic acid, have also been shown to catalyze Friedel-Crafts acylations. epa.gov The choice of catalyst can influence reaction conditions and selectivity. wikipedia.org

Scaling up Friedel-Crafts acylation for industrial production presents several significant challenges: googleapis.comresearchgate.net

Costly Starting Materials: The economic viability of the synthesis is heavily dependent on the cost of raw materials. For example, 4-fluorobenzoic acid is considered a "very costly starting material," making routes that utilize it less attractive for large-scale manufacturing. googleapis.comgoogle.com Similarly, starting materials for the Fries rearrangement, like specific phenyl benzoates, can also be expensive. googleapis.com

Hazardous Reagents: The use of reagents like anhydrous hydrogen fluoride poses significant safety and handling risks. googleapis.com HF is a highly corrosive and dangerous material that requires specialized equipment and stringent safety protocols. googleapis.comgoogle.com The formation of water as a by-product in reactions using HF creates an extremely corrosive mixture, which severely limits the choice of construction materials for reactors. googleapis.com

By-product Formation and Waste: The reaction can produce unwanted isomers. For instance, in the synthesis of this compound, the 2-fluoro isomer can be formed. googleapis.com While some processes achieve high selectivity, separation of these isomers can be challenging and costly. googleapis.com Furthermore, traditional Friedel-Crafts reactions generate significant amounts of acidic waste, which requires neutralization and treatment, adding to the environmental and economic cost of the process. researchgate.net The water formed as a by-product also necessitates a dehydration step before the hydrogen fluoride can be recycled. googleapis.com

Fries Rearrangement of Phenyl Benzoates

The Fries rearrangement is an alternative pathway for the synthesis of hydroxy aryl ketones. googleapis.comwikipedia.orgajchem-a.com This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxy ketone, catalyzed by a Lewis acid. wikipedia.org It is an intramolecular analogue of the Friedel-Crafts acylation. ajchem-a.com

The reaction is initiated by the coordination of the Lewis acid (commonly AlCl₃) to the carbonyl oxygen of the ester. wikipedia.orgajchem-a.com This is followed by the migration of the acyl group to the aromatic ring, forming the hydroxy aryl ketone. wikipedia.org

The regioselectivity of the Fries rearrangement (i.e., the ratio of ortho to para products) is highly dependent on reaction conditions such as temperature and solvent. wikipedia.orgajchem-a.com Generally, lower reaction temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. ajchem-a.com Studies have shown that conducting the rearrangement of phenolic esters with aluminum chloride in nitromethane (B149229) at low temperatures can smoothly and regioselectively yield the desired para-product in moderate to good yields. ajchem-a.comajchem-a.com

While a useful synthetic tool, the Fries rearrangement can also be limited by the cost of the starting phenyl esters and the need for a separation process if a mixture of ortho and para isomers is obtained. googleapis.com

Table 2: General Conditions for Fries Rearrangement

SubstrateCatalystSolventTemperaturePredominant Product
Phenyl EsterLewis Acid (e.g., AlCl₃)e.g., NitromethaneLow Temperaturepara-Hydroxy Aryl Ketone ajchem-a.com
Phenyl EsterLewis Acid (e.g., AlCl₃)e.g., NitrobenzeneHigh Temperatureortho-Hydroxy Aryl Ketone ajchem-a.com
Catalytic Systems in Fries Rearrangement (e.g., Aluminum Chloride, Hydrogen Fluoride)

The Fries rearrangement of the corresponding phenyl benzoate precursor to produce hydroxybenzophenones can be catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or Brønsted acids such as anhydrous hydrogen fluoride (HF). googleapis.comgoogle.com

Hydrogen Fluoride (HF): While HF can drive the reaction to high yield and good selectivity, it presents substantial industrial drawbacks. googleapis.comgoogleapis.com It is a hazardous material that requires specialized handling. Furthermore, the water produced as a by-product forms an extremely corrosive mixture with HF, severely limiting the choice of reactor materials. googleapis.comgoogleapis.com

Aluminum Chloride (AlCl₃): Aluminum chloride is a common alternative to HF. googleapis.com It functions as a Lewis acid catalyst, facilitating the migration of the acyl group from the phenolic ester to the aryl ring. ajchem-a.com

Isomer Control and Purity Challenges

A primary drawback of using aluminum chloride in the Fries rearrangement for this synthesis is the lack of regioselectivity. The reaction typically yields a mixture of the ortho (2-hydroxy) and para (4-hydroxy) isomers. googleapis.comgoogleapis.com Since this compound is the desired para product, a subsequent and often complex separation process is required to achieve the necessary purity. googleapis.comgoogleapis.com

Control over isomer formation is influenced by reaction conditions such as temperature. ajchem-a.com Generally, lower reaction temperatures favor the formation of the para product, while higher temperatures lead to a greater proportion of the ortho isomer. ajchem-a.com Despite this, achieving high selectivity for the desired para-isomer remains a significant challenge with this method, complicating the purification process.

Novel and Green Synthetic Approaches for this compound

To overcome the limitations of traditional methods, newer synthetic routes have been developed that offer improved yield, purity, and process efficiency.

Thionyl Chloride and Aluminum Chloride Mediated Reactions of 4-Hydroxybenzoic Acid and Fluorobenzene

A particularly effective method involves the reaction of more readily available starting materials: 4-hydroxybenzoic acid and fluorobenzene. googleapis.comgoogleapis.com This process utilizes thionyl chloride (SOCl₂) and aluminum chloride in what can be operated as a "one-pot" process. googleapis.com The general procedure involves treating 4-hydroxybenzoic acid with thionyl chloride, which is believed to form a poly(4-oxybenzoyl) intermediate. This intermediate is then reacted with fluorobenzene in the presence of aluminum chloride to yield the final product. googleapis.comgoogle.com

A preferred variation of this process involves treating a solution of 4-hydroxybenzoic acid in an inert solvent with thionyl chloride first, followed by the addition of aluminum chloride, and finally, the introduction of fluorobenzene. googleapis.comgoogleapis.com

This novel approach has demonstrated significant advantages in terms of both yield and purity. The reaction can produce this compound with high selectivity (up to 98%) and in high yield, often around 90%. googleapis.com Specific examples from patent literature report yields as high as 94%. googleapis.com The high purity of the resulting product makes it suitable for direct use as a monomer for polyether ketone synthesis with minimal need for further purification. googleapis.com

Reactant 1Reactant 2Catalyst SystemReported YieldPurity/Selectivity
4-Hydroxybenzoic AcidFluorobenzeneThionyl Chloride, Aluminum Chloride~90-94%98% Selectivity
4-Hydroxybenzoic AcidFluorobenzeneThionyl Chloride, Aluminum Chloride83%Contains ~3% 2-fluoro isomer

This table is interactive and represents data synthesized from research findings.

A key advantage of the thionyl chloride-mediated synthesis is the significant reduction in the formation of unwanted isomers. The process yields the desired this compound accompanied by only small quantities of the isomeric by-product, 2-fluoro-4'-hydroxybenzophenone. googleapis.com Reports indicate that the amount of this ortho-isomer can be less than 4% by weight. googleapis.com In specific documented examples, the crude product contained approximately 3% of the 2-fluoro isomer. googleapis.com Further purification steps, such as recrystallization, can reduce the level of this impurity to as low as 0.5%. googleapis.com

Exploration of Alternative Catalytic Systems

While aluminum chloride is highly effective, research into alternative and potentially "greener" catalysts is ongoing. For the broader class of Fries rearrangements and Friedel-Crafts acylations, several other catalytic systems have been explored:

Other Lewis Acids: Besides AlCl₃, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are known to catalyze Fries rearrangements. merckmillipore.com Boron trifluoride has been mentioned as a less-preferred alternative to aluminum chloride in the novel synthesis from 4-hydroxybenzoic acid. google.com

Solid Acid Catalysts: To create more environmentally friendly and reusable systems, solid heterogeneous catalysts are being investigated. These include zeolites, acid-treated metal oxides, and various metal chlorides (e.g., Fe³⁺, Zn²⁺) supported on materials like Montmorillonite K-10 clay. ijraset.com These catalysts are generally less corrosive, can be easily separated from the reaction mixture, and can be reused, reducing hazardous waste. ijraset.com

Brønsted Acids: Strong protic acids like methanesulfonic acid have been shown to be effective and more environmentally benign alternatives for promoting Fries rearrangements. researchgate.net

Sustainable Synthesis Considerations and Environmental Impact Mitigation

The traditional synthesis of this compound often involves Friedel-Crafts acylation, which can utilize hazardous reagents and generate significant waste. Sustainable synthesis, or green chemistry, aims to address these issues through several key principles.

One major consideration is the replacement of hazardous catalysts and solvents. For instance, the use of highly corrosive and dangerous materials like anhydrous hydrogen fluoride as both a solvent and catalyst presents significant handling and disposal challenges. google.com The formation of water as a by-product in such reactions can also lead to extremely corrosive mixtures, limiting the choice of reactor materials and necessitating costly dehydration for solvent recycling. google.com

To mitigate these environmental impacts, research focuses on several areas:

Alternative Catalysts: The use of solid acid catalysts, such as zeolites and clays (B1170129), is a promising green alternative to traditional Lewis acids like aluminum chloride. These solid catalysts are often reusable, less corrosive, and can be easily separated from the reaction mixture, simplifying product purification and reducing waste.

Greener Solvents: The selection of solvents is crucial for a sustainable process. Many traditional solvents are toxic, flammable, or environmentally persistent. Green solvent selection guides aid chemists in choosing less hazardous alternatives. For example, replacing chlorinated solvents like 1,2-dichloroethane with more benign options can significantly reduce the environmental footprint of the synthesis.

Atom Economy: This principle focuses on maximizing the incorporation of atoms from the reactants into the final product. Reactions with high atom economy generate less waste. For the synthesis of this compound, optimizing reaction conditions to minimize the formation of by-products, such as unwanted isomers, is a key aspect of improving atom economy.

By integrating these green chemistry principles, the synthesis of this compound can be made safer, more efficient, and more environmentally friendly.

Purification and Isolation Techniques for this compound

The purity of this compound is critical for its subsequent applications, particularly in polymerization reactions where even small amounts of impurities can affect the properties of the final polymer. Therefore, effective purification and isolation techniques are essential.

Crystallization Methods

Crystallization is a primary method for purifying crude this compound. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

One effective method involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization. A common solvent system for this purpose is aqueous ethanol. The crude solid is dissolved in boiling ethanol, and water is added until a slight precipitate is observed. Upon cooling, the purified this compound crystallizes out of the solution.

Another crystallization technique involves a pH-controlled precipitation. The crude product, which may contain acidic impurities like the 2-fluoro-4'-hydroxy isomer, can be dissolved in an aqueous sodium hydroxide (B78521) solution. By carefully adjusting the pH of the solution through the dropwise addition of an acid, such as hydrochloric acid, the desired this compound can be selectively precipitated, leaving the more acidic impurities in the solution. This method has been shown to effectively reduce the concentration of the 2-fluoro-4'-hydroxy isomer.

Distillation and Solvent Extraction

Distillation is primarily used in the purification process to remove volatile solvents or unreacted starting materials. For instance, if an excess of a reactant like fluorobenzene is used in the synthesis, it can be recovered from the reaction mixture by distillation. Due to the high boiling point of this compound, fractional distillation under reduced pressure would be necessary to purify the compound itself by this method, though this is less common than crystallization.

Solvent extraction is a useful technique for the initial work-up of the reaction mixture. After the synthesis, the reaction is typically quenched with water. The product can then be extracted into an organic solvent. This is often followed by washing the organic phase with an aqueous base, such as sodium hydroxide solution, to extract the phenolic product into the aqueous layer. The aqueous layer is then separated and acidified to precipitate the purified this compound. This acid-base extraction is effective in separating the product from non-acidic impurities.

Chromatographic Purification Strategies (e.g., Column Chromatography)

For achieving very high purity or for separating isomers that are difficult to remove by crystallization, chromatographic techniques are employed. Column chromatography is a common method where the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel.

A suitable solvent system (mobile phase) is chosen to allow for the differential adsorption of the desired compound and its impurities onto the stationary phase. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. By gradually increasing the polarity of the eluent, the components of the mixture can be separated based on their affinity for the stationary phase.

For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a small amount of acid like formic acid), is a suitable method for analyzing the purity of this compound and for isolating highly pure samples.

Analytical Characterization of Synthesized this compound Purity and Structure

A suite of analytical techniques is employed to confirm the identity, purity, and structure of synthesized this compound.

Spectroscopic Techniques (e.g., GC, NMR, FTIR, MS, X-ray Crystallography)

Gas Chromatography (GC): GC is a valuable tool for assessing the purity of this compound. When coupled with a mass spectrometer (GC-MS), it can be used to separate and identify volatile impurities. The retention time of the compound under specific chromatographic conditions serves as an indicator of its identity, while the peak area can be used for quantitative analysis of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the two benzene (B151609) rings will appear as distinct signals, and their splitting patterns can help to confirm the substitution pattern.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals, particularly the carbonyl carbon and the carbons attached to the fluorine and hydroxyl groups, are characteristic of the compound's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group, and the carbon-fluorine (C-F) bond, as well as absorptions corresponding to the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure.

Analytical Data for this compound:

Technique Data
¹H NMR The ¹H NMR spectrum (in DMSO-d6) shows characteristic signals for the aromatic protons.
¹³C NMR The ¹³C NMR spectrum provides signals for all 13 carbon atoms in the molecule.
FTIR The FTIR spectrum (KBr disc) exhibits characteristic absorption bands for the O-H, C=O, and C-F functional groups.
Mass Spec. The mass spectrum shows a molecular ion peak (M+) at m/z 216, corresponding to the molecular weight of the compound. Key fragment ions are observed at m/z 121 and 95. rsc.org
GC Purity is often determined to be ≥ 98% by GC analysis.

Advanced Spectroscopic and Computational Investigations of 4 Fluoro 4 Hydroxybenzophenone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a powerful non-destructive method for probing the molecular structure and bonding within a compound. For 4-Fluoro-4'-hydroxybenzophenone, these methods reveal a characteristic fingerprint based on the vibrational modes of its constituent functional groups.

The vibrational characteristics of this compound have been investigated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. scispace.com The molecule, which has 25 atoms, is predicted to have 69 fundamental vibrational modes. scispace.com Experimental spectra for the compound are available through spectral databases. scispace.comnih.gov Theoretical simulations of these spectra are often compared with the experimental data to aid in the assignment of vibrational bands. scispace.com For instance, the C-F stretching vibrations are typically observed in FT-IR spectra in the range of 1000-1300 cm⁻¹, while C-F in-plane bending modes for mono-fluorinated benzene (B151609) are expected between 250-350 cm⁻¹. scispace.com

Detailed assignments of the observed vibrational frequencies to specific molecular motions are accomplished through computational analysis, particularly by calculating the Potential Energy Distribution (PED). researchgate.nettandfonline.com PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a given normal vibrational mode, allowing for unambiguous assignments.

For this compound, such analyses have been carried out using density functional theory (DFT) calculations. scispace.comresearchgate.net The assignments confirm the vibrations associated with the phenyl rings, the carbonyl group (C=O), the hydroxyl group (O-H), and the carbon-fluorine (C-F) bond. scispace.com For example, the C=O in-plane vibrations have been shown to have a PED contribution of around 23%, while the out-of-plane C=O vibrations contribute about 19%. scispace.com

Below is a table summarizing the detailed vibrational assignments for key modes of this compound based on computational studies.

Vibrational Mode Description Primary Contributing Motion
O-H StretchStretching of the hydroxyl bondO-H bond stretching
C-H Stretch (Aromatic)Stretching of carbon-hydrogen bonds on the phenyl ringsPhenyl C-H bond stretching
C=O StretchStretching of the carbonyl double bondC=O bond stretching
C-C Stretch (Ring)Stretching of carbon-carbon bonds within the phenyl ringsPhenyl ring breathing/stretching
C-F StretchStretching of the carbon-fluorine bondC-F bond stretching
O-H BendIn-plane bending of the hydroxyl groupO-H in-plane bending
C-H Bend (In-plane)In-plane bending of aromatic C-H bondsPhenyl C-H in-plane bending
C-F Bend (In-plane)In-plane bending of the carbon-fluorine bondC-F in-plane bending

This table is a representation of typical assignments derived from computational analysis.

A crucial step in validating computational models is the comparison of theoretically calculated vibrational frequencies with those obtained from experimental FT-IR and FT-Raman spectra. scispace.com Studies on this compound show a strong correlation between the calculated and experimental wavenumbers. researchgate.nettandfonline.com

It is a common observation in such comparative studies that theoretical frequencies, particularly those calculated using methods like DFT, are often slightly higher than the experimental values. scispace.com This discrepancy arises primarily from the calculations being performed on an isolated molecule in the gas phase at absolute zero, and from the inherent approximations in the computational methods.

The table below presents a comparison of selected experimental and calculated vibrational frequencies for this compound.

Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (DFT) (cm⁻¹)
O-H Stretch~3300-3400N/A~3600
C=O Stretch~1630-1650~1630-1650~1680
C-C Ring Stretch~1590-1610~1590-1610~1600
C-F Stretch~1196N/A~1200

Data is compiled and representative of findings from computational studies. scispace.com

Electronic Structure and Optical Properties

Computational chemistry provides profound insights into the electronic behavior of molecules, including their structure, stability, and interaction with light.

The structural, electronic, and optical properties of this compound have been extensively studied using Density Functional Theory (DFT) and its extension, Time-Dependent Density Functional Theory (TD-DFT). researchgate.nettandfonline.com These first-principles calculations are employed to predict molecular geometries, vibrational frequencies, and electronic transitions. researchgate.net Common functionals used for these investigations include B3LYP and B3PW91, paired with basis sets like 6-311++G(d,p). scispace.comresearchgate.net TD-DFT is particularly useful for analyzing UV-visible absorption spectra, as it can predict the wavelengths of electronic transitions and their corresponding oscillator strengths. scispace.com

Before calculating other properties, the molecular geometry of this compound is optimized to find its most stable energetic conformation. researchgate.net Theoretical calculations indicate that the molecule possesses C1 point group symmetry. scispace.com The optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net

A critical aspect of the conformation of benzophenone (B1666685) derivatives is the dihedral angle between the two phenyl rings. For this compound, DFT calculations have been used to determine these angles. researchgate.net The analysis also reveals that these structural parameters, particularly the dihedral angle, can be influenced by the surrounding medium, showing slight increases when moving from the gas phase to a solvent phase. scispace.com The structural parameters calculated with functionals like B3LYP and B3PW91 have been found to be in close agreement with available experimental data. scispace.com

The following table lists some key optimized geometrical parameters for this compound as determined by DFT calculations.

Parameter Description Calculated Value (B3LYP/6-311++G(d,p))
r(C=O)Length of the carbonyl bond~1.23 Å
r(C-F)Length of the carbon-fluorine bond~1.35 Å
r(O-H)Length of the hydroxyl bond~0.97 Å
a(C-C-C) RingAverage bond angle within the phenyl rings~120°
d(Ring1-C-C-Ring2)Dihedral angle between the two phenyl rings~50-55°

These values are representative of typical results from DFT geometry optimization. scispace.comresearchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Molecular Orbital Energies (HOMO-LUMO Gap) and Electronic Transitions

The electronic properties of this compound are significantly illuminated by the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, photochemical activity, and kinetic stability. scialert.net A smaller energy gap suggests that a molecule is more easily polarizable and more reactive, as it requires less energy for electronic excitation. researchgate.net

For this compound, theoretical calculations using the B3LYP/6-311++G(d,p) method have determined the ground state energy gap to be approximately 4.717 eV. scispace.com This value indicates the energy required for the primary electronic transition. Substances with smaller energy gaps can readily donate electrons to an acceptor. researchgate.net

Electronic transitions, which are responsible for the molecule's UV-visible absorption characteristics, primarily involve the excitation of an electron from the HOMO to the LUMO. scialert.netscispace.com In the case of this compound, these electronic absorptions correspond to a transition from the ground state to the first excited state. scispace.com The specific nature of these transitions can be influenced by the surrounding environment, such as the solvent used. For instance, in chloroform (B151607), the main electronic transition is observed at 298.9 nm, arising from HOMO→LUMO (68%) and HOMO-1→LUMO (20%) transitions. scispace.com In ethanol, this shifts to 301.2 nm, corresponding to HOMO→LUMO (67%) and HOMO-1→LUMO (19%) transitions. scispace.com

Table 1: Calculated Frontier Orbital Energies and Electronic Transition Data

Parameter Value/Description Solvent
HOMO-LUMO Energy Gap 4.717 eV Gas Phase
Primary Transition Type HOMO → LUMO -
Calculated Absorption λmax 298.9 nm Chloroform

| Calculated Absorption λmax | 301.2 nm | Ethanol |

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. scispace.commdpi.com The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors indicating various potential values. Typically, red regions signify areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor), indicating sites for nucleophilic attack. researchgate.net

For this compound, MEP analysis successfully predicts the reactive sites on the molecule. researchgate.netscispace.comtandfonline.comuantwerpen.be The regions of negative potential are primarily localized around the electronegative oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, as well as the fluorine atom, due to their lone pairs of electrons. mdpi.comdtic.mil These sites are the most likely to interact with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms on the phenyl rings represent areas of positive potential, making them susceptible to interaction with nucleophiles. researchgate.net This detailed charge mapping is crucial for understanding the molecule's intermolecular interactions. mdpi.com

Solvent Effects on UV-Vis Absorption Spectra (Red Shift Phenomenon)

The UV-Vis absorption spectrum of this compound is sensitive to the polarity of its environment. scispace.com A notable phenomenon observed is a bathochromic shift, commonly known as a red shift, in the maximum absorption wavelength (λmax) when the molecule is moved from a non-polar (gas phase) to a polar solvent medium. researchgate.netscispace.comtandfonline.comuantwerpen.be This shift signifies a decrease in the energy required for electronic transition.

This red shift occurs because the excited state of the molecule is more polar than its ground state. Polar solvents stabilize the polar excited state more effectively than the ground state, thus reducing the energy gap between them. researchgate.net As the polarity of the solvent increases, the absorption wavelength shifts to a higher value. scispace.com For example, theoretical calculations show the absorption maximum shifts from the gas phase to 298.9 nm in chloroform and further to 301.2 nm in the more polar solvent ethanol. scispace.com This behavior is attributed to the interactions between the solute and solvent molecules. scispace.comresearchgate.net

Table 2: Solvent Effect on the Maximum Absorption Wavelength (λmax) of this compound

Medium λmax (nm) Type of Shift
Gas Phase < 298.9 -
Chloroform 298.9 Red Shift

Non-linear Optical (NLO) Properties

This compound has been identified as a molecule with significant non-linear optical (NLO) properties. researchgate.netscispace.com Materials with strong NLO responses are in high demand for various applications in photonics and optoelectronics, including optical switching and frequency conversion. researchgate.net The notable NLO characteristics of this molecule suggest its potential for the development of new materials with unique optical functionalities. scispace.comtandfonline.comuantwerpen.be

Dipole Moment, Polarizability, and Hyperpolarizability Calculations

The NLO response of a molecule is quantified by its dipole moment (μ), polarizability (α), and, most importantly, its first-order hyperpolarizability (β). scispace.com These parameters have been calculated for this compound using density functional theory (DFT) with the B3LYP functional. The results show that the molecule possesses a high magnitude of these properties, which are crucial for a material to exhibit a strong NLO response. scispace.comresearchgate.net

The calculated values are often compared to a reference material like urea. For this compound, the dipole moment is comparable to that of urea, but its polarizability and first-order hyperpolarizability are significantly larger—3.76 and 21.4 times greater, respectively. scispace.com This large hyperpolarizability value strongly indicates that this compound is a promising candidate for NLO applications. scispace.comtandfonline.com

Table 3: Calculated NLO Properties of this compound

Property Calculated Value (B3LYP) Unit
Dipole Moment (μ) 1.171 Debye
Polarizability (α) 1.403 x 10⁻³⁰ e.s.u.

| First Hyperpolarizability (β) | 7.226 x 10⁻³⁰ | e.s.u. |

Structure-NLO Property Relationships

NLO properties are highly sensitive to molecular structure. scispace.com Large hyperpolarizability values in organic molecules often arise from an intramolecular charge transfer (ICT) process that occurs across a π-conjugated system. This charge transfer is typically facilitated by the presence of electron-donating groups (EDGs) and electron-accepting groups (EAGs) at opposite ends of the conjugated framework. scispace.com

In this compound, the benzophenone core provides the π-conjugated bridge. The hydroxyl (-OH) group acts as an electron donor, while the electronegative fluorine (-F) atom serves as an electron-withdrawing group. This "push-pull" configuration enhances the asymmetry of the electron distribution and facilitates charge transfer upon excitation, leading to a large change in the dipole moment and consequently a high first-order hyperpolarizability (β). The specific arrangement of these donor and acceptor groups on the benzophenone structure is therefore directly responsible for its significant NLO properties. scispace.com

Quantum Chemical Descriptors and Reactivity Analysis

Quantum chemical descriptors derived from theoretical calculations provide quantitative insights into the reactivity and stability of a molecule. scispace.com For this compound, parameters such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) have been determined to understand its chemical behavior. researchgate.netscispace.com

Chemical hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A lower value of chemical hardness indicates higher reactivity. scispace.com The chemical hardness of this compound was calculated to be 4.717 eV, which is lower than that of pure benzophenone (4.904 eV). This decrease suggests that the substitution with fluorine and hydroxyl groups makes the molecule more reactive. scispace.com

The chemical potential (μ), calculated as -4.421 eV, indicates the molecule's tendency to gain electrons. The electrophilicity index (ω), with a value of 2.071 eV, quantifies the energy lowering of the molecule when it accepts electrons from the environment. scispace.com Together, these descriptors provide a detailed profile of the molecule's reactivity. scispace.comchemrxiv.org

Table 4: Quantum Chemical Descriptors for this compound

Descriptor Calculated Value (B3LYP) Significance
Chemical Hardness (η) 4.717 eV Measures resistance to deformation; lower value indicates higher reactivity.
Chemical Potential (μ) -4.421 eV Describes the tendency of electrons to escape the system.

| Electrophilicity Index (ω) | 2.071 eV | Measures the propensity to accept electrons. |

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are fundamental quantum chemical parameters that describe the reactivity of a molecule. IP represents the energy required to remove an electron, while EA is the energy released when an electron is added. These values are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively.

According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). Computational studies on this compound have calculated these values using various DFT functionals. researchgate.net

Detailed research findings from computational analyses provide specific values for these properties. researchgate.net The reactivity parameters, including ionization potential and electron affinity, have been described in terms of molecular orbital theory. researchgate.net

FunctionalIonization Potential (IP) in eVElectron Affinity (EA) in eV
HF7.7850.089
B3LYP6.2532.111
B3PW916.2612.164
CAM-B3LYP7.3251.314

Chemical Hardness, Chemical Potential, and Electrophilicity Index

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) are crucial for predicting molecular stability and reactivity.

Chemical Potential (μ) : This parameter describes the tendency of electrons to escape from a system. It is defined as the negative of electronegativity (μ = -χ) and is calculated as μ = (EHOMO + ELUMO) / 2. scispace.com

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft."

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

Computational studies have shown that this compound is less stable than the unsubstituted benzophenone, suggesting it has a higher tendency to accept electronic charges. researchgate.net Among the different functionals used for calculation, the B3LYP functional yielded the highest electrophilicity index value of 2.071 eV. scispace.com

FunctionalChemical Hardness (η) in eVChemical Potential (μ) in eVElectrophilicity Index (ω) in eV
HF3.848-3.9372.013
B3LYP2.071-4.1824.220
B3PW912.048-4.2124.321
CAM-B3LYP3.005-4.3193.101

Correlation of Energy Gap with Chemical Reactivity and Stability

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. researchgate.net This principle is a cornerstone of chemical reactivity theory. Theoretical investigations have confirmed this trend for this compound, where greater stability and chemical hardness are associated with a larger energy gap. researchgate.net The molecule's stability is directly linked to its chemical hardness; "hard" molecules have a large energy gap, while "soft" molecules have a small one.

FunctionalEHOMO in eVELUMO in eVEnergy Gap (ELUMO - EHOMO) in eV
HF-7.785-0.0897.696
B3LYP-6.253-2.1114.142
B3PW91-6.261-2.1644.097
CAM-B3LYP-7.325-1.3146.011

Reaction Mechanisms and Chemical Transformations of 4 Fluoro 4 Hydroxybenzophenone

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for 4-Fluoro-4'-hydroxybenzophenone. This reaction typically involves the displacement of the fluorine atom, which is activated by the electron-withdrawing benzoyl group, by a nucleophile. The generally accepted mechanism for this type of transformation proceeds through a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org

Displacement of Fluorine by Aryloxide Ions

The reaction of this compound with aryloxide ions, specifically the potassium salts of substituted 4-hydroxybenzophenones, has been studied in detail. rsc.org This reaction, carried out in a solvent like diphenyl sulphone at elevated temperatures, results in the displacement of the fluorine atom and the formation of a new ether linkage. The reaction is classified as a bimolecular nucleophilic aromatic substitution. rsc.org

The kinetics of the displacement of fluorine from 4'-substituted-4-fluorobenzophenones by the potassium salts of 4'-substituted-4-hydroxybenzophenones have been investigated. rsc.org The reaction rates are found to follow the Hammett equation, which relates the reaction rate to the electronic properties of the substituents. rsc.org

For this reaction, the Hammett equation can be expressed as:

log(k/kH) = ρσ

where:

k is the rate constant for the substituted reactant.

kH is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

A study of this reaction yielded a ρ value of 1.19 for substituents on the 4-fluorobenzophenone (B154158) substrate and a ρ value of -0.53 for substituents on the phenolate (B1203915) nucleophile. rsc.org The positive ρ value for the substrate indicates that electron-withdrawing groups on the fluorobenzophenone ring accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate. Conversely, the negative ρ value for the phenolate indicates that electron-donating groups on the nucleophile increase its reactivity. rsc.org

In a related reaction involving fluorobenzophenone and potassium 4-Z-phenolates under similar conditions, a ρ value of –2.28 was observed, highlighting a greater sensitivity to the electronic nature of the nucleophile. rsc.org

The nature of the substituents on both the 4-fluorobenzophenone substrate and the attacking aryloxide ion significantly influences the rate of nucleophilic aromatic substitution. Electron-withdrawing groups, such as trifluoromethyl (CF₃) and chloro (Cl), on the substrate enhance the reaction rate. rsc.org This is because they help to delocalize and stabilize the negative charge of the Meisenheimer intermediate that is formed during the reaction. libretexts.org

Conversely, electron-donating groups on the aryloxide nucleophile increase its nucleophilicity and thus increase the reaction rate. rsc.org The effect of an O⁻ substituent was found to be more pronounced than what would be predicted from its standard σ value. rsc.org

Table 1: Substituents Studied in the Reaction of 4'-X,4-fluorobenzophenones with Potassium Salts of 4'-X,4-hydroxybenzophenones rsc.org

Substituent (X)
CF₃
Cl
F
H
OPh

This table lists the various substituents (X) that were present on both the fluorobenzophenone substrate and the hydroxybenzophenone salt in the kinetic studies.

The rate of nucleophilic aromatic substitution reactions involving this compound is also subject to a notable salt effect. rsc.org The order of reactivity for the alkali metal salts of the nucleophile has been shown to be Cs > K > Na. rsc.org This indicates that the nature of the cation associated with the aryloxide nucleophile plays a role in the reaction kinetics. This effect can be incorporated into a general equation for calculating the rate coefficients, alongside the substituent constants. rsc.org

Photochemical Reactions and Excited State Dynamics

The presence of both a carbonyl group and a phenolic hydroxyl group makes 4-hydroxybenzophenone (B119663) an interesting molecule for photochemical study. collectionscanada.gc.ca Its behavior is influenced by the solvent and the pH of the medium. collectionscanada.gc.carsc.org

Photophysical Behavior of Hydroxybenzophenones

The photophysical properties of hydroxybenzophenones are complex and can involve multiple excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state. collectionscanada.gc.ca For benzophenones, rapid intersystem crossing to a triplet state often occurs. collectionscanada.gc.ca

In the case of 4-hydroxybenzophenone, the excited states are significantly more acidic than the ground state. rsc.org This can lead to deprotonation of the excited molecule in protic solvents like water, which in turn quenches fluorescence and inhibits photoactivity. researchgate.net In aprotic solvents such as acetonitrile (B52724), this deprotonation does not occur, and the molecule is observed to be fluorescent. researchgate.net Interestingly, 4-hydroxybenzophenone can exhibit fluorescence from the S₂ state, which is an exception to Kasha's rule. rsc.org

For some hydroxybenzophenone derivatives, particularly 2-hydroxybenzophenones, excited-state intramolecular proton transfer (ESIPT) is a key process. nih.govfrontiersin.org This involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen in the excited state, leading to the formation of a keto-tautomer which is responsible for a large Stokes shifted fluorescence. nih.govfrontiersin.org The efficiency of this process can be influenced by the presence of other electron-donating groups on the molecule. nih.govfrontiersin.org

The photoluminescence emission spectrum of a 4-hydroxybenzophenone single crystal shows a strong and broad emission peak centered around 506 nm. researchgate.net

Fluorescence Peaks and Excitation/Emission Wavelengths

While specific fluorescence data for this compound is not extensively detailed in the provided results, the behavior of its parent compound, 4-hydroxybenzophenone (4HOBP), offers significant insights. rsc.org The fluorescence of such molecules is described by their excitation and emission spectra, which show the wavelengths of light the molecule absorbs most efficiently and the wavelengths at which it subsequently emits light. youtube.com

For the closely related 4-hydroxybenzophenone, multiple fluorescence peaks have been identified. rsc.org These occur at various excitation/emission (Ex/Em) wavelength pairs, indicating complex photophysical behavior involving several excited singlet states (S₁, S₂, S₅, etc.). rsc.org A notable characteristic is that some fluorescence emissions originate from higher energy excited states (like S₂), which is an exception to Kasha's rule. rsc.org The intensity and presence of these peaks are highly dependent on the solvent environment. rsc.org

Interactive Data Table: Fluorescence Properties of 4-Hydroxybenzophenone (4HOBP) Data derived from studies on the non-fluorinated analog, 4-hydroxybenzophenone, as a proxy.

PeakExcitation (Ex) Wavelength (nm)Emission (Em) Wavelength (nm)Transition (Absorption)Transition (Emission)Notes
(i)~200–230~280–370S₀ → S₅ or S₆S₂ → S₀Intense peak, subject to inner-filter effect. rsc.org
(ii)~270–300~320–360S₀ → S₂S₂ → S₀Minor peak. rsc.org
(iii)~200–220~400–500-S₁ → S₀Emission in the region typical for humic substances. rsc.org
(iv)~260–280~400–470-S₁ → S₀Emission in the region typical for humic substances. chemicalbook.com
Excited-State Deprotonation in Aqueous and Protic Solvents

In aqueous and other protic solvents, the excited states of 4-hydroxybenzophenone are significantly more acidic than its ground state. rsc.org This increased acidity leads to a rapid deprotonation of the hydroxyl group upon photoexcitation. rsc.org In a neutral aqueous solution, the excited 4-hydroxybenzophenone molecule quickly loses a proton, which results in a considerable decrease in its fluorescence properties. rsc.org

This process is less effective under acidic conditions, allowing for higher fluorescence intensity. rsc.org Conversely, in basic solutions where the deprotonated phenolate form is already the dominant species in the ground state, its direct excitation leads to significant fluorescence emission because the excited anion is a weak base and does not readily undergo further acid-base reactions. rsc.org

Singlet Oxygen Generation and Triplet-Sensitized Transformations

Benzophenone (B1666685) and its derivatives are well-known photosensitizers, meaning they can absorb light and transfer the energy to other molecules. ossila.com A key process in this category is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen, from the ground-state triplet oxygen (³O₂). nih.govrsc.org This occurs after the benzophenone molecule absorbs a photon, undergoes intersystem crossing from the excited singlet state (S₁) to the more stable excited triplet state (T₁), and then transfers its energy to molecular oxygen.

While direct data on the singlet oxygen quantum yield for this compound is not specified in the search results, its structural class suggests it has the potential to be an effective photosensitizer. ossila.comrsc.org The triplet state is also responsible for other photochemical transformations, where the excited benzophenone can react directly with other substrates.

Influence of Fluorine Substitution on Photochemistry

The substitution of a hydrogen atom with fluorine can significantly alter a molecule's electronic and photochemical properties. researchgate.net Fluorine is highly electronegative, and its presence on the benzophenone scaffold influences the energy levels of the molecular orbitals. rsc.org

Derivatization Strategies and Functionalization Potential

The presence of a phenolic hydroxyl group and an activated aromatic ring makes this compound a versatile building block for further chemical synthesis. chemimpex.com The hydroxyl group is a key site for derivatization.

Alkylation and Acylation Reactions

Alkylation: The hydroxyl group of this compound can be alkylated to form ethers. This is typically achieved through reactions like the Williamson ether synthesis. youtube.comyoutube.comyoutube.com The process generally involves two steps:

Deprotonation: The phenolic proton is removed using a base to form a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or alkali metal hydroxides like sodium hydroxide (B78521) (NaOH). youtube.comgoogle.comgoogleapis.com

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., an alkyl bromide or iodide) in an Sₙ2 reaction to displace the halide and form the ether linkage. youtube.comnih.gov

The efficiency of the reaction is highest with primary alkyl halides, as secondary and tertiary halides are more prone to competing elimination reactions. youtube.com Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be used to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide. google.comroyalsocietypublishing.org

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This reaction is a nucleophilic acyl substitution, where the oxygen of the hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a non-nucleophilic base (like pyridine) to neutralize the acidic byproduct (e.g., HCl).

Formation of Ethers and Esters

The synthesis of ethers and esters from this compound follows the general principles of alkylation and acylation described above.

Ether Synthesis: A general procedure for synthesizing ethers from the related 4-hydroxybenzophenone involves refluxing it with an alkyl or aryl halide in a suitable solvent like dichloromethane (B109758) or N,N-dimethylformamide, in the presence of a base like potassium carbonate and a phase transfer catalyst. google.comroyalsocietypublishing.org The desired ether product can then be isolated and purified. royalsocietypublishing.org

Ester Synthesis: The formation of esters (e.g., phenyl p-chlorobenzoate) can be achieved by reacting the corresponding phenol (B47542) with an acyl chloride. The reverse reaction, a Fries rearrangement of a phenyl benzoate, can also be used to synthesize hydroxybenzophenones. chemicalbook.com This highlights the reversible nature of the esterification under certain catalytic conditions (e.g., with Lewis acids or strong acids). chemicalbook.com

Applications of 4 Fluoro 4 Hydroxybenzophenone in Materials Science and Polymer Chemistry

Precursor in Poly(arylene ether ketones) (PAEKs) Synthesis.googleapis.com

4-Fluoro-4'-hydroxybenzophenone is a key monomer in the synthesis of high-performance polymers known as poly(arylene ether ketones) (PAEKs). googleapis.com These polymers are characterized by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries. The presence of the fluorine atom in this compound activates the aromatic ring towards nucleophilic substitution, facilitating the polymerization process. googleapis.comresearchgate.net

Nucleophilic Process for PAEK Preparation.googleapis.com

The synthesis of PAEKs from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. googleapis.comresearchgate.net In this process, the hydroxyl group of one monomer molecule, in its phenoxide form, attacks the activated aromatic ring of another monomer molecule, displacing the fluoride (B91410) ion and forming an ether linkage. This step-growth polymerization results in the formation of long polymer chains.

The reaction is generally carried out in a high-boiling polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or sulfolane, at elevated temperatures. A weak base, such as potassium carbonate, is used to deprotonate the hydroxyl group and form the more nucleophilic phenoxide. The choice of solvent and base is crucial for achieving high molecular weight polymers.

A general representation of the nucleophilic process for PAEK preparation is shown below:

n(this compound) + Base → [-O-Ar-CO-Ar'-]n + Base·HF

Where Ar and Ar' represent the aromatic rings of the benzophenone (B1666685) monomer.

The high purity of the this compound monomer is essential for obtaining high molecular weight PAEKs with desirable properties. googleapis.com The presence of isomeric impurities, such as 2-fluoro-4'-hydroxybenzophenone (B11256), can disrupt the polymer chain regularity and negatively impact the final properties of the material. epo.org

Self-Polycondensation and Cyclic Oligomer Formation.nih.gov

Under certain reaction conditions, this compound can undergo self-polycondensation, where the monomer reacts with itself to form a polymer. nih.gov However, a competing reaction is the formation of cyclic oligomers. acs.org These are low molecular weight cyclic species formed through intramolecular cyclization reactions of short linear oligomers.

The formation of cyclic oligomers is influenced by factors such as monomer concentration and the reaction temperature. High dilution conditions tend to favor the formation of cyclic oligomers over linear polymers. acs.org While often considered byproducts, these cyclic oligomers have gained interest as precursors for high-performance polymers through ring-opening polymerization.

Ring-Opening Polymerization of Cyclic Oligomers.acs.org

Cyclic oligomers derived from this compound can be isolated and subsequently polymerized through a process called ring-opening polymerization (ROP). acs.org This method offers several advantages over conventional polycondensation, including the potential for better control over molecular weight and the ability to produce polymers with unique architectures.

The ROP of these cyclic oligomers is typically initiated by a nucleophilic catalyst, which attacks and opens the cyclic structure, initiating chain growth. acs.org This process can lead to the formation of high molecular weight PAEKs, sometimes with different properties compared to those synthesized by direct polycondensation. acs.orgnih.gov The study of ROP of cyclic ether ketone oligomers is an active area of research, aiming to develop new materials with tailored properties. nih.gov

Integration into UV-Absorbing and Photostable Materials.chemimpex.com

The benzophenone moiety in this compound provides inherent UV-absorbing capabilities. chemimpex.com This property makes it a valuable component in the development of materials that are resistant to degradation by ultraviolet radiation. chemimpex.comchemimpex.com

Enhancement of UV Stability in Polymers and Coatings.chemimpex.comchemimpex.com

When incorporated into polymer backbones or used as an additive, this compound can enhance the UV stability of various materials, including plastics and coatings. chemimpex.comchemimpex.com It functions by absorbing harmful UV radiation and dissipating it as heat, thereby preventing the photochemical degradation of the polymer matrix. sigmaaldrich.com This protection extends the service life of products exposed to sunlight and other UV sources.

The effectiveness of benzophenone-based UV absorbers is well-documented. uvabsorber.commdpi.com The presence of the hydroxyl group in the ortho position to the carbonyl group is particularly important for the photostabilization mechanism, which involves an excited-state intramolecular proton transfer (ESIPT). While this compound does not have this specific substitution pattern, its benzophenone structure still allows it to function as a UV absorber. chemimpex.com

Table 1: Research Findings on UV Stability Enhancement

Polymer/Coating MatrixAdditive/MonomerObservation
Various polymersBenzophenonesApplied to absorb ultraviolet rays and improve UV resistance. mdpi.com
Plastics, Coatings4-Chloro-4'-hydroxybenzophenoneServes as a UV absorber, preventing degradation and maintaining material integrity. chemimpex.com
Silicone hardcoatsUV-absorbing agentsCan be incorporated at high concentrations without significantly altering coating appearance. google.com
Various polymersBenzophenone-4Protects from deterioration by absorbing, reflecting, or scattering UV rays. atamanchemicals.com

Development of UV-Curable Polymer Systems.chasecorp.com

This compound and its derivatives can also play a role in the formulation of UV-curable polymer systems. chasecorp.comndsuresearchfoundation.org UV curing is a rapid, solvent-free process for producing coatings, inks, and adhesives. In these systems, a photoinitiator absorbs UV light and generates reactive species (free radicals or cations) that initiate polymerization.

While not a primary photoinitiator itself, the benzophenone structure is a key chromophore in many photoinitiating systems. Derivatives of hydroxybenzophenone can be used as photoinitiators or as sensitizers to improve the efficiency of the curing process. sigmaaldrich.com The development of novel UV-curable systems is an ongoing area of materials science research, with applications ranging from protective coatings to advanced manufacturing. mdpi.comshinetsusilicone-global.com

Mechanistic Biological Activity and Pharmacological Potential Excluding Dosage/administration

Exploration of Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For the benzophenone (B1666685) class of compounds, including 4-fluoro-4'-hydroxybenzophenone, SAR studies are crucial for optimizing their therapeutic potential.

While direct SAR studies on this compound are not detailed in the provided research, extensive work on related benzophenone derivatives provides significant insight. These studies systematically modify the benzophenone scaffold and measure the resulting impact on a specific biological effect. For example, research into novel benzophenone-based tetraamides as antibacterial agents revealed that the benzophenone ketone group was essential for activity. acs.org When this ketone was reduced to an alcohol or methylene (B1212753) group, the antibacterial and DNA-binding activities were lost, demonstrating a strict structural requirement for the ketone moiety. acs.org

Similarly, in a study of benzophenone derivatives as inhibitors of the P-glycoprotein (P-gp) multidrug transporter, the benzophenone core was found to share a similar interaction pattern with that of established propafenone-type inhibitors. nih.govscienceopen.com Further SAR exploration in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) began with a benzophenone template and led to compounds with potent inhibition of both wild-type and drug-resistant HIV strains. researchgate.net

A clear example of SAR exploration can be seen in the development of 4-substituted ether derivatives of benzophenone for antileishmanial activity. By synthesizing a series of compounds with different substituents, researchers were able to identify which chemical groups enhanced or diminished the desired biological effect.

Table 2: Structure-Activity Relationship of Benzophenone Ether Derivatives against Leishmania major This table demonstrates how different substituents on the benzophenone scaffold affect the in vitro antileishmanial activity, measured by the half-maximal inhibitory concentration (IC50).

CompoundSubstituent GroupIC50 (µg/ml)Activity Level
Derivative 1o-chloro65.0 ± 5.00Weak
Derivative 2p-fluoro65.0 ± 5.00Weak
Derivative 3o-bromo68.75 ± 6.20Weak
Data illustrates that specific halogen substitutions at certain positions resulted in weak inhibitory activity, providing valuable information for future design modifications.

These examples underscore the importance of the benzophenone scaffold and how modifications, such as the addition or alteration of functional groups like the fluorine atom in this compound, can modulate biological activity.

Interactions with Biological Macromolecules

The pharmacological effect of a compound like this compound is contingent upon its interaction with biological macromolecules, such as proteins and enzymes. These interactions are governed by the compound's three-dimensional shape and the arrangement of its functional groups, which can form non-covalent bonds (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target macromolecule.

The benzophenone structure provides a rigid scaffold that orients its functional groups in a specific spatial arrangement. The hydroxyl (-OH) group on one phenyl ring can act as both a hydrogen bond donor and acceptor, while the fluorine (-F) atom on the other ring is a weak hydrogen bond acceptor and introduces a strong inductive effect. nih.gov This effect can influence the electronic properties of the ring and the metabolic stability of the compound. nih.gov

In the context of drug design, these features can facilitate binding to the active site of an enzyme or a receptor on a cell surface. For example, in a study of benzophenone-based inhibitors of the P-glycoprotein, docking studies suggested that the benzophenone derivatives fit into the protein's binding site in a manner similar to other known inhibitors. nih.govscienceopen.com In another study on novel benzophenone-based antibacterial agents, the compounds were found to interact with and bind to DNA, with the benzophenone linker being crucial for this interaction. acs.org Molecular docking studies of benzophenone derivatives designed as anti-inflammatory agents showed that a compound featuring a fluoro group at the para position of the benzoyl ring exhibited high inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov

Potential as a Pharmacophore in Novel Drug Design

A pharmacophore is defined by the International Union of Pure and Applied Chemistry (IUPAC) as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response." nih.gov It is an abstract concept, not a real molecule, that represents the essential features a molecule must possess to be biologically active. nih.gov

The structure of this compound contains several key features that can be considered part of a pharmacophore:

A Hydrogen Bond Donor/Acceptor: The hydroxyl group.

An Aromatic Ring System: The two phenyl rings provide a scaffold and can participate in pi-pi stacking interactions. youtube.com

A Halogen Bond Donor: The fluorine atom can participate in halogen bonding, a specific type of non-covalent interaction.

These features, in their specific 3D arrangement, can be used as a template in computer-aided drug design (CADD). youtube.com In a process called pharmacophore-based virtual screening, large databases of chemical compounds can be searched for molecules that match the pharmacophoric model of this compound. youtube.com This allows researchers to identify structurally diverse molecules that are likely to bind to the same biological target and exhibit similar activity. nih.gov

The benzophenone scaffold has been successfully used as a starting point for designing new drugs. For instance, a high-throughput screening effort identified a benzophenone template that led to the development of potent HIV non-nucleoside reverse transcriptase inhibitors. researchgate.net Similarly, novel benzophenones conjugated with other chemical moieties have been designed as anti-inflammatory and analgesic agents based on their ability to inhibit COX enzymes. nih.gov These examples demonstrate that the core features of a substituted benzophenone, like this compound, serve as a valuable pharmacophore for the discovery of new therapeutic agents. researchgate.netnih.gov

Environmental Fate and Analytical Detection in Complex Matrices

Occurrence and Partitioning in Environmental Media (e.g., Air, Water, Sediment)

While specific data on the widespread environmental concentrations of 4-Fluoro-4'-hydroxybenzophenone are not extensively documented, its physicochemical properties offer insights into its likely distribution. The compound is known to be used as a precursor in the synthesis of poly(aryl ether ketones), a class of high-performance thermoplastics, and may be released into the environment during manufacturing and processing. googleapis.comgoogleapis.com Its classification as a plant metabolite also suggests a potential for natural occurrence or transformation in the terrestrial environment. nih.gov

The partitioning of a chemical in the environment—its distribution between air, water, and sediment—is governed by properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). The predicted XLogP3 value for this compound is 3.2, indicating a moderate degree of lipophilicity. nih.gov This suggests that the compound will have a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water.

The general behavior of benzophenones in aquatic systems indicates that they can be found in surface water, groundwater, and even tap water, with concentrations varying based on location and human activity. nih.gov Due to their lipophilic character, many benzophenone (B1666685) derivatives tend to accumulate in the solid phases of the environment. mdpi.com For instance, studies on other fluorinated organic compounds have shown that they can persist in soil and have been detected in various environmental compartments far from their source. numberanalytics.com The sorption of organic compounds to soil and sediment is a complex process influenced by the organic carbon content of the solid phase and the chemical's hydrophobicity. researchgate.net For compounds with moderate to high lipophilicity, such as what is expected for this compound, sorption to sediment and soil is a significant process that can reduce their concentration in the water column but lead to their accumulation in benthic environments. nih.gov

Transformation Pathways in the Environment

The environmental persistence of this compound is determined by its susceptibility to various transformation processes, which can be broadly categorized as abiotic and biotic.

Abiotic Transformation:

Abiotic degradation pathways for organic compounds in the environment primarily include hydrolysis and photolysis.

Hydrolysis: The benzophenone structure is generally stable to hydrolysis under typical environmental pH conditions. While specific hydrolysis data for this compound is not readily available, related benzophenone structures are not known to hydrolyze rapidly.

Photodegradation: Benzophenones are, by their nature, photoreactive compounds designed to absorb UV radiation. ossila.com This property makes them susceptible to photodegradation in sunlit surface waters. Studies on other benzophenone derivatives have shown that they can be transformed through photolytic processes. sigmaaldrich.com For example, the presence of substances like nitrite (B80452) in water can sensitize the photodegradation of benzophenones, leading to the formation of hydroxylated and nitrated products. nih.gov The hydroxyl group on the 4'-position of this compound may influence its photoreactivity compared to non-hydroxylated benzophenones. Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), have been shown to effectively degrade benzophenone and its hydroxylated derivatives, suggesting that similar pathways could be relevant for the breakdown of this compound in the environment. mdpi.comnih.gov

Biotic Transformation:

Biodegradation is a key process for the removal of organic contaminants from the environment.

Bacterial Degradation: The biodegradability of fluorinated organic compounds can be challenging due to the strength of the carbon-fluorine bond. researchgate.net However, studies have shown that some microorganisms are capable of degrading fluorinated aromatic compounds. For instance, some bacteria can mineralize 4-fluorophenol, a related compound. caryinstitute.org The presence of other functional groups on the aromatic ring can influence the biodegradability of fluorinated compounds. Research on various benzophenone-type UV filters has indicated that their ultimate biodegradation to the point of mineralization may be limited and dependent on the substitution pattern on both aromatic rings. nih.gov The biofilm compartment in aquatic systems can act as a site for both the accumulation and biodegradation of hydrophobic compounds like benzophenones. acs.org

Fungal Degradation: While specific studies on the fungal degradation of this compound are scarce, fungi are known to be effective in breaking down a wide range of persistent organic pollutants.

Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in complex environmental matrices such as water, sediment, and biota require sophisticated analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of many emerging contaminants, including benzophenone derivatives, at trace levels. nih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, a typical LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the environmental matrix is a critical first step. For water samples, solid-phase extraction (SPE) is commonly used to concentrate the analyte and remove interfering substances. For solid samples like sediment or soil, techniques such as pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can be employed. nih.govepa.gov

Chromatographic Separation: A reversed-phase LC column, such as a C18 column, would likely be used to separate this compound from other compounds in the sample extract. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization, is typically employed. epa.gov

Mass Spectrometric Detection: After separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In tandem mass spectrometry, a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions provides high selectivity and allows for accurate quantification, even in complex matrices.

While a specific LC-MS/MS method for this compound in environmental samples is not widely published, methods for other benzophenones and fluorinated compounds can be adapted. epa.govmdpi.com

Spectroscopic Standards in Analytical Chemistry

The availability of pure analytical standards is crucial for the accurate identification and quantification of chemical compounds. This compound is available as a chemical standard from various suppliers. scbt.comtcichemicals.com These standards are used to:

Develop and Validate Analytical Methods: A pure standard is required to optimize the parameters of analytical instruments like LC-MS/MS and to validate the entire analytical method for accuracy, precision, and sensitivity.

Confirm Compound Identity: The mass spectrum and chromatographic retention time of a suspected compound in an environmental sample are compared to those of the pure standard for positive identification.

Quantify Concentrations: A calibration curve is generated using known concentrations of the standard, which is then used to determine the concentration of the compound in unknown samples.

Spectroscopic data for this compound, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectra, are available in chemical databases and serve as a reference for its identification. nih.govchemicalbook.com

Environmental Risk Assessment Considerations

An environmental risk assessment (ERA) for a chemical compound evaluates the likelihood of adverse effects on ecosystems resulting from its presence in the environment. The ERA process for this compound would involve several key considerations.

A fundamental component of an ERA is the comparison of the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC). wikipedia.org The PEC is the estimated concentration of the chemical in various environmental compartments, while the PNEC is the concentration below which adverse effects on the ecosystem are not expected to occur.

Determining the Predicted No-Effect Concentration (PNEC):

The PNEC is typically derived from ecotoxicological data. This involves conducting standardized toxicity tests on a range of aquatic and terrestrial organisms representing different trophic levels (e.g., algae, invertebrates, fish). The endpoints of these tests, such as the no-observed-effect concentration (NOEC) or the concentration causing a 50% effect (EC50), are used to calculate the PNEC by applying an assessment factor (AF). The magnitude of the AF depends on the quantity and quality of the available toxicity data; a larger AF is used when there is greater uncertainty. researchgate.net

For many benzophenone derivatives, ecotoxicological data is available, and PNEC values have been derived. mdpi.comnih.gov For example, studies on other benzophenones have determined PNEC values based on chronic toxicity data for various aquatic species. nih.gov In the absence of specific ecotoxicological data for this compound, data from structurally similar compounds could be used as a preliminary step in the risk assessment, although this introduces additional uncertainty. The persistence and potential for bioaccumulation of fluorinated organic compounds are also important factors in their risk assessment. nih.gov

Risk Characterization:

The final step in the ERA is risk characterization, where the ratio of the PEC to the PNEC is calculated. If the PEC/PNEC ratio is less than 1, it is generally concluded that the chemical poses a low risk to the environment. If the ratio is greater than 1, further investigation and potentially risk management measures may be necessary.

Given the limited data on the environmental occurrence and ecotoxicity of this compound, a comprehensive environmental risk assessment is currently challenging. Further research is needed to generate the necessary data to accurately evaluate its potential risks to ecosystems.

Future Research Directions and Emerging Areas

Development of Highly Efficient and Selective Synthetic Routes

While 4-Fluoro-4'-hydroxybenzophenone is commercially available, the pursuit of more efficient, selective, and sustainable synthetic methods remains a critical research goal. Traditional synthesis often relies on the Friedel-Crafts acylation, which, despite its effectiveness, presents challenges regarding catalyst choice, isomer selectivity, and environmental impact.

Future research will likely focus on several key areas:

Advanced Catalysis: Moving beyond conventional Lewis acids like aluminum chloride (AlCl₃) and corrosive protic acids like hydrogen fluoride (B91410) (HF) is a priority. googleapis.comgoogleapis.com Research into solid acid catalysts, such as zeolites or metal-supported clays (B1170129) like K-10, shows promise for creating more easily separable and recyclable catalytic systems. ijraset.com These catalysts can reduce waste and mitigate the handling of hazardous materials.

Process Optimization: Current methods can produce undesired isomers, such as 2-fluoro-4'-hydroxybenzophenone (B11256), which can negatively impact polymer properties and require costly purification steps. googleapis.comepo.org Future work will aim to refine reaction conditions (temperature, solvent, reactant ratios) to maximize the yield of the desired para-substituted product. One patented method, for instance, achieves high selectivity by first treating 4-hydroxybenzoic acid with thionyl chloride before the addition of aluminum chloride and fluorobenzene, yielding the desired product with minimal isomeric impurity. googleapis.comgoogleapis.com

Novel Synthetic Pathways: Exploration of alternative synthetic strategies beyond classic Friedel-Crafts reactions is warranted. This could include photocatalytic methods or cross-coupling reactions that may offer higher selectivity and operate under milder conditions. researchgate.net

Table 1: Comparison of Synthetic Routes for 4-Hydroxybenzophenones

MethodReagentsCatalyst/ConditionsAdvantagesFuture Research Focus
Friedel-Crafts Acylation (Classic)4-Hydroxybenzoic acid, FluorobenzeneAnhydrous HF/BF₃High yield and selectivityReplacing hazardous and corrosive HF; minimizing water by-product. googleapis.com
Modified Friedel-Crafts4-Hydroxybenzoic acid, Thionyl chloride, FluorobenzeneAluminum chloride (AlCl₃)High yield (~90%) and high purity (<4% isomer). googleapis.comReducing AlCl₃ waste; exploring greener solvents.
Eco-Friendly CatalysisPhenol (B47542), p-ChlorobenzoylchlorideK-10 Clay Supported Metal ChloridesAvoids corrosive catalysts; eco-compatible. ijraset.comAdapting for fluorinated analogs; improving catalyst lifetime and efficiency.
"One-Pot" MethodAnisole, p-Chlorobenzoyl chlorideAlCl₃, then heat for demethylationSimplified process, reduced impurities. google.comApplication to fluorinated starting materials; optimizing energy consumption.

In-depth Studies of Excited-State Proton Transfer Dynamics

The molecular structure of this compound, featuring a hydroxyl group (proton donor) and a carbonyl group (proton acceptor), makes it a candidate for Excited-State Intramolecular Proton Transfer (ESIPT). This photophysical process is the basis for the photostability of many UV absorbers and can lead to materials with unique fluorescence properties.

Future research in this domain will involve:

Ultrafast Spectroscopy: Employing techniques like femtosecond transient absorption and fluorescence upconversion to directly observe the proton transfer event in real-time. google.com Studies on similar molecules like 2-hydroxybenzophenone (B104022) derivatives have revealed rapid ESIPT dynamics, and similar investigations into the 4-fluoro analog are needed. google.com

Influence of the Fluorine Substituent: A key research question is how the strongly electronegative fluorine atom at the 4-position influences the ESIPT process. It could affect the acidity of the phenolic proton, the energy levels of the excited states, and the kinetics of the proton transfer, potentially tuning the photophysical properties.

Environmental Effects: Investigating how the ESIPT dynamics are affected by the local environment, such as solvent polarity or incorporation into a polymer matrix. This is crucial for designing materials where the photostabilizing effect can be maximized.

Rational Design of Materials with Enhanced Performance

This compound is a valuable monomer for producing high-performance poly(arylene ether ketones) (PAEKs), a class of thermoplastics known for their exceptional thermal stability and mechanical strength. googleapis.comgoogle.com It also serves as a UV absorber. chemimpex.com

Emerging research directions include:

Novel Copolymers: Systematically synthesizing a series of copolymers incorporating this compound with other monomers. The goal is to rationally design new PAEKs with a tailored balance of properties, such as improved solubility for easier processing, specific thermal characteristics, or enhanced mechanical toughness.

Advanced UV-Protective Materials: Leveraging its UV absorption capabilities, future work could focus on grafting this molecule onto the surface of other polymers or integrating it into coatings to enhance their photostability and prevent degradation from UV radiation. chemimpex.com

Functional Materials: Exploring its use in materials for advanced applications, such as organic electronics. The unique electronic properties imparted by the fluorine atom and the benzophenone (B1666685) core could be exploited in the development of materials for applications like organic light-emitting diodes (OLEDs). chemimpex.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful toolkit for accelerating research and reducing experimental costs. For this compound, predictive modeling can provide profound insights.

Future research will heavily rely on:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict ground and excited-state properties. This includes calculating absorption spectra, modeling the potential energy surfaces for the ESIPT reaction, and understanding how the fluorine substituent electronically perturbs the molecule.

Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule within a polymer matrix or in solution. MD simulations can predict how the molecule orients itself and interacts with its surroundings, which is key to understanding the performance of materials derived from it.

Virtual Screening and Design: Computationally designing new derivatives of this compound with optimized properties before their synthesis. For example, models could predict how different substituents would tune the UV absorption spectrum or alter biological activity, guiding experimental efforts toward the most promising candidates.

Exploration of New Biological Targets and Mechanisms

While primarily used in materials science, the benzophenone scaffold is present in many biologically active compounds, and the introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. nih.govrsc.org The role of this compound as an intermediate in the synthesis of pharmaceuticals suggests its potential as a scaffold for drug discovery. chemimpex.com

Future research should focus on:

Systematic Biological Screening: Testing the compound against a wide range of biological targets, including cancer cell lines, bacteria, and key enzymes, to identify any potential therapeutic activity. Recent studies on other novel benzophenone derivatives have shown strong antitumor activity. rsc.org

Mechanism of Action Studies: If biological activity is identified, subsequent research will be needed to determine the mechanism of action. This involves techniques like network pharmacology, molecular docking, and target identification to pinpoint the specific cellular pathways and proteins the molecule interacts with. rsc.org

Scaffold for Medicinal Chemistry: Using the this compound core as a starting point for the synthesis of new libraries of compounds. By adding different functional groups, medicinal chemists can explore the structure-activity relationship and develop new potential therapeutic agents.

Sustainable Chemistry and Circular Economy Considerations

Applying the principles of green chemistry and the circular economy to the lifecycle of this compound is an essential future direction. This involves minimizing environmental impact from production to end-of-life. researchgate.netchemistryjournals.net

Key areas for development include:

Green Synthesis: Developing synthetic routes that utilize renewable feedstocks, employ non-toxic solvents (like water or supercritical fluids), and use catalytic processes to improve atom economy and reduce waste. chemistryjournals.net Exploring biocatalytic routes, using engineered microbes or enzymes to produce the benzophenone core, represents a frontier in green synthesis. nih.gov

Design for Recyclability: When designing polymers using this compound, incorporating principles of circularity is crucial. This means developing PAEKs that can be more easily reprocessed or chemically recycled back to their monomeric components.

Lifecycle Assessment: Conducting comprehensive lifecycle assessments to quantify the environmental footprint of materials derived from this compound. This analysis will help identify hotspots in the production and use phases and guide the development of more sustainable alternatives.

Q & A

Q. What are the optimized synthetic routes for incorporating 4-fluoro-4'-hydroxybenzophenone into polymer matrices?

The synthesis involves copolymerization with l-lactide using a ternary catalyst system: zinc trifluoromethanesulfonate (Zn(OTf)₂), zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O), and tin(II) 2-ethylhexanoate (Sn(Oct)₂). Reactions are conducted at 190°C under nitrogen flow for 4 hours. This protocol ensures complete insertion of the monomer into the polymer backbone, confirmed by the absence of unreacted DOX signals in ¹H NMR spectra .

Q. How is this compound characterized in copolymer systems?

Key characterization methods include:

  • ¹H NMR : Signals at 7.81, 7.19, and 7.00 ppm confirm aromatic protons from the benzophenone group. The CH group of PhenDOX-derived units appears at 5.59 ppm, shifted downfield due to electronic/steric effects .
  • Thermal Analysis : Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) evaluate crystallinity and melting behavior, critical for understanding material stability .

Q. What role does this compound play in UV-responsive materials?

The benzophenone moiety acts as a covalently bound UV sensitizer, enabling photochemical crosslinking. Unlike physically blended additives, covalent bonding prevents leaching and preserves mechanical properties under prolonged UV exposure .

Advanced Research Questions

Q. How does the fluorine substituent influence copolymer properties compared to non-fluorinated analogs?

Fluorine enhances thermal stability and UV resistance due to its electronegativity and strong C-F bonds. However, steric hindrance from the fluorine atom can reduce polymerization rates, requiring precise catalyst ratios to maintain monomer insertion efficiency .

Q. What contradictions arise in NMR data interpretation for copolymers containing this compound?

The CH proton of PhenDOX-derived units (5.59 ppm) exhibits a significant downfield shift compared to lactide units (5.19 ppm). This discrepancy stems from electronic effects (fluorine’s electron-withdrawing nature) and steric hindrance from the bulky benzophenone group. 2D COSY NMR is recommended to resolve overlapping signals .

Q. Why do copolymers with this compound exhibit solvent-induced crystallization but limited thermal crystallization?

The rigid benzophenone side groups disrupt chain mobility, hindering thermal crystallization. Solvent-induced crystallization leverages intermolecular interactions (e.g., π-π stacking of aromatic rings) to form ordered structures, as observed in isoPEK and isoPEKEK copolymers .

Q. How do catalytic systems impact the degree of fluorination in PLA-based copolymers?

Zinc-based catalysts (Zn(OTf)₂, Zn(ClO₄)₂) promote high monomer conversion but require Sn(Oct)₂ to stabilize reactive intermediates. Excess Sn(Oct)₂ may lead to side reactions, reducing fluorine content. Optimal loading is 0.03–0.25 wt% relative to monomers .

Methodological Considerations

Q. What strategies mitigate phase separation in high-fluorine-content copolymers?

  • Use gradient copolymerization to distribute fluorine unevenly along the chain, minimizing hydrophobic clustering.
  • Introduce compatibilizers (e.g., block copolymers) to enhance interfacial adhesion between fluorinated and non-fluorinated domains .

Q. How can UV sensitivity be quantitatively correlated with benzophenone loading?

Perform UV-vis spectroscopy to measure absorbance at 320–360 nm (benzophenone’s n→π* transition). Crosslink density can be quantified via swelling experiments in solvents like THF, where higher crosslinking reduces swelling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.